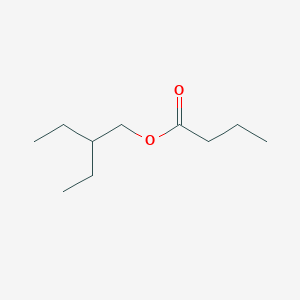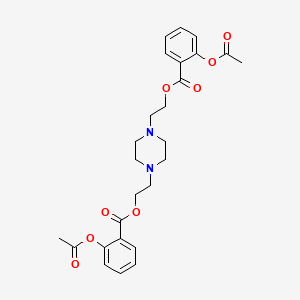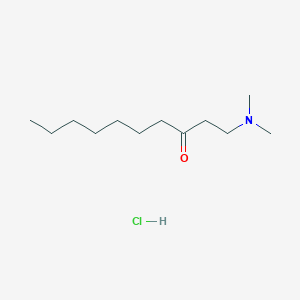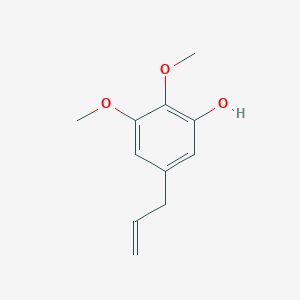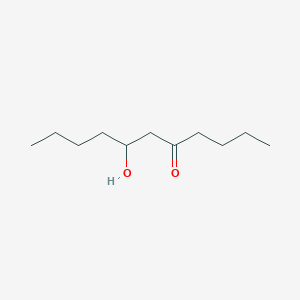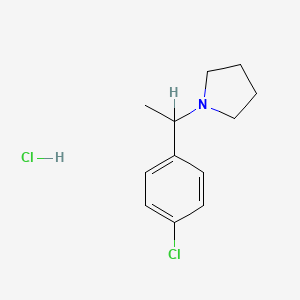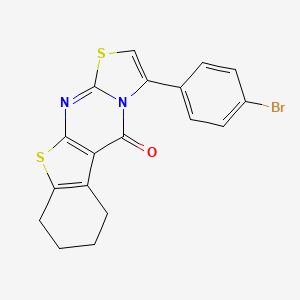![molecular formula C20H18Se2 B14436302 Benzene, 1,2-bis[(phenylseleno)methyl]- CAS No. 78808-36-3](/img/structure/B14436302.png)
Benzene, 1,2-bis[(phenylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-bis[(phenylseleno)methyl]- is an organic compound with the molecular formula C20H18Se2 It is a derivative of benzene, where two phenylseleno groups are attached to the benzene ring at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[(phenylseleno)methyl]- typically involves the reaction of benzene with phenylseleno reagents under specific conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenylseleno chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of hydrogen atoms with phenylseleno groups .
Industrial Production Methods
While specific industrial production methods for Benzene, 1,2-bis[(phenylseleno)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2-bis[(phenylseleno)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno groups to selenides.
Substitution: The phenylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 1,2-bis[(phenylseleno)methyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of palladium catalysts for the Heck reaction.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Industry: It is used in the synthesis of various organoselenium compounds, which have applications in materials science and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-bis[(phenylseleno)methyl]- involves its interaction with molecular targets through its phenylseleno groups. These groups can participate in redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. The compound’s effects are mediated through its ability to donate or accept electrons, impacting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2-bis(chloromethyl)-: Similar structure but with chloromethyl groups instead of phenylseleno groups.
Benzene, 1-methyl-2-(phenylmethyl)-: Contains a methyl and a phenylmethyl group instead of phenylseleno groups.
Uniqueness
Benzene, 1,2-bis[(phenylseleno)methyl]- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in redox reactions and its potential health benefits make this compound particularly interesting for research in antioxidant mechanisms and selenium biology.
Propriétés
Numéro CAS |
78808-36-3 |
|---|---|
Formule moléculaire |
C20H18Se2 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
1,2-bis(phenylselanylmethyl)benzene |
InChI |
InChI=1S/C20H18Se2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 |
Clé InChI |
PSYSNERBXJWYAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CC2=CC=CC=C2C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



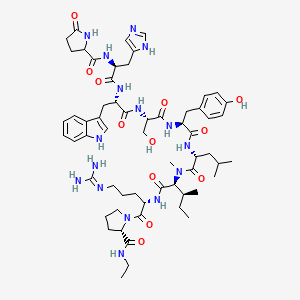

![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)

